Cas no 597-44-4 (2-hydroxy-2-methylbutanedioic acid)
597-44-4 structure
Product Name:2-hydroxy-2-methylbutanedioic acid
Numero CAS:597-44-4
MF:C5H8O5
MW:148.114022254944
CID:1622423
PubChem ID:1081
Update Time:2025-11-02
2-hydroxy-2-methylbutanedioic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- ()-2-hydroxy-2-methylsuccinic acid
- (1)-2-Hydroxy-2-methylsuccinic acid
- 2-hydroxy-2-methylbutanedioic acid
- AT23394
- EINECS 209-901-5
- (b)-2-Methylmalic acid
- alpha-Hydroxypyrotartaric acid
- 2-Hydroxy-2-methylbutane-1,4-dioic acid
- (RS)-citramalic acid
- 597-44-4
- (+/-)-Citramalic acid dipotassium salt
- entecavirhydrate
- 2306-22-1
- Citramalic acid
- (+/-)-.ALPHA.-METHYLMALIC ACID
- (r,s)-b-methylmalic acid
- (+/-)-2-METHYLMALIC ACID
- AKOS024319127
- NSC 80648
- NS00014571
- (b)-2-Methylmalate
- 20C88B9D-45B9-4A5D-B2F1-B824903784F3
- EN300-109891
- UNII-FGC721P65H
- 2-Hydroxy-2-methyl-butanedioic acid
- NSC80648
- FT-0605274
- (S)-(+)-CITRAMALICACID
- (+/-)-Citramalic acid sodium salt
- (R,S)-beta-Methylmalate
- Malic acid, 2-methyl-
- (R,S)-(b)-Citramalate
- DL-Citramalate
- 2-hydroxy-2-methyl-(b)-Butanedioate
- C00815
- XFTRTWQBIOMVPK-UHFFFAOYSA-N
- Z1255442426
- butanedioic acid, 2-hydroxy-2-methyl-
- (R,S)-b-Methylmalate
- 2-Deoxy-3-C-methyltetrarate
- FT-0773291
- 2-Hydroxy-2-methylsuccinicacid
- (b)-Citramalate
- (R,S)-beta-Methylmalic acid
- DL-Citramalic acid
- 2-methyl-(b)-Malate
- SCHEMBL61203
- 2-hydroxy-2-methyl-(b)-Butanedioic acid
- FT-0726023
- citramalate
- (+-)-2-hydroxy-2-methylsuccinic acid
- 2-Methylmalic acid
- 2-hydroxy-2-methylbutanedioate
- alpha-methylmalate
- CITRAMALIC ACID [MI]
- CHEBI:15584
- Q27098121
- 2-methyl-(b)-Malic acid
- CS-0231763
- CITRAMALIC ACID, (+/-)-
- 2-Hydroxy-2-methyl-butanedioate
- (+/-)-CITRAMALIC ACID
- 2-Deoxy-3-C-methyltetraric acid
- (b)-Citramalic acid
- (R,S)-(b)-Citramalic acid
- FGC721P65H
- 2-Hydroxy-2-methylsuccinic acid
- 102601-31-0
- DTXSID40862265
- NSC-80648
- DS-013391
- 1ST167179
- DB-057850
-
- Inchi: 1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)
- Chiave InChI: XFTRTWQBIOMVPK-UHFFFAOYSA-N
- Sorrisi: OC(C(=O)O)(C)CC(=O)O
Proprietà calcolate
- Massa esatta: 148.037
- Massa monoisotopica: 148.037
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 10
- Conta legami ruotabili: 3
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.9
- Superficie polare topologica: 94.8A^2
Proprietà sperimentali
- Densità: 1.513
- Punto di ebollizione: 295.2°C at 760 mmHg
- Punto di infiammabilità: 146.6°C
- Indice di rifrazione: 1.521
- PSA: 100.49000
- LogP: -3.37270
2-hydroxy-2-methylbutanedioic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109891-0.05g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 0.05g |
$28.0 | 2023-10-27 | |
| Enamine | EN300-109891-0.1g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 0.1g |
$42.0 | 2023-10-27 | |
| Enamine | EN300-109891-0.25g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 0.25g |
$59.0 | 2023-10-27 | |
| Enamine | EN300-109891-0.5g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 0.5g |
$93.0 | 2023-10-27 | |
| Enamine | EN300-109891-1.0g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 1.0g |
$156.0 | 2023-07-10 | |
| Enamine | EN300-109891-2.5g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 2.5g |
$240.0 | 2023-10-27 | |
| Enamine | EN300-109891-5.0g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 5.0g |
$608.0 | 2023-07-10 | |
| Enamine | EN300-109891-10.0g |
2-hydroxy-2-methylbutanedioic acid |
597-44-4 | 95% | 10.0g |
$1172.0 | 2023-07-10 | |
| 1PlusChem | 1P01EAN9-50mg |
2-hydroxy-2-methylbutane-1,4-dioic acid |
597-44-4 | 95% | 50mg |
$94.00 | 2023-12-16 | |
| 1PlusChem | 1P01EAN9-100mg |
2-hydroxy-2-methylbutane-1,4-dioic acid |
597-44-4 | 95% | 100mg |
$111.00 | 2023-12-16 |
2-hydroxy-2-methylbutanedioic acid Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
597-44-4 (2-hydroxy-2-methylbutanedioic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso